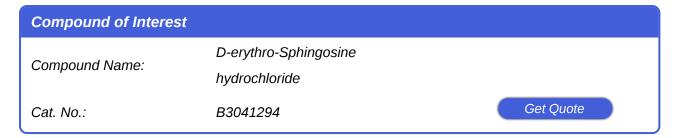


The Stereochemical Landscape of D-erythro-Sphingosine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

D-erythro-Sphingosine, a long-chain amino alcohol, forms the backbone of sphingolipids, a class of lipids integral to the structure and function of eukaryotic cell membranes. Beyond its structural role, D-erythro-sphingosine and its metabolites are critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The biological activity of sphingosine is exquisitely dependent on its stereochemistry. This technical guide provides an in-depth exploration of the stereochemical intricacies of D-erythro-sphingosine, offering valuable insights for researchers in sphingolipid biology and professionals in drug development.

The Stereochemistry of Sphingosine

Sphingosine possesses two chiral centers (at C2 and C3) and a double bond (at C4), giving rise to four possible stereoisomers: D-erythro, L-erythro, D-threo, and L-threo. The naturally occurring and most biologically significant isomer is D-erythro-sphingosine, with the IUPAC name (2S, 3R, 4E)-2-aminooctadec-4-ene-1,3-diol.[1][2][3] The "D" designation refers to the configuration at C2, which is derived from D-serine in its biosynthesis. The "erythro" configuration describes the relative stereochemistry of the amino group at C2 and the hydroxyl group at C3 being on opposite sides in a Fischer projection. The trans (E) configuration of the double bond at C4 is also a critical structural feature.[3]



The precise stereochemical arrangement of D-erythro-sphingosine is paramount for its recognition by enzymes and receptors, and consequently for its biological function. Stereoisomers of D-erythro-sphingosine often exhibit different or even opposing biological activities.[4][5]

Physicochemical and Spectroscopic Data

The distinct stereochemistry of sphingosine isomers leads to differences in their physical and spectroscopic properties. While comprehensive experimental data for all four isomers is not always readily available in a single source, the following tables summarize key physicochemical and spectroscopic data for D-erythro-sphingosine.

Table 1: Physicochemical Properties of D-erythro-

Sphingosine

Property	Value	Reference
Molecular Formula	C18H37NO2	[6]
Molecular Weight	299.5 g/mol	[3]
Melting Point	67 - 81 °C	[3]
logP	4.78 (Calculated)	[6]
Topological Polar Surface Area	66.48 Ų (Calculated)	[6]
Hydrogen Bond Donors	3	[6]
Hydrogen Bond Acceptors	2	[6]

Table 2: Spectroscopic Data for D-erythro-Sphingosine



Spectroscopic Technique	Key Features	Reference
¹H NMR (600 MHz, CD₃OD)	δ 5.75-5.71 (m, 1H, H-5), 5.51-5.47 (m, 1H, H-4), 3.97-3.95 (m, 1H, H-3), 3.68-3.65 (m, 1H, H-1a), 3.50-3.47 (m, 1H, H-1b), 2.76-2.73 (m, 1H, H-2), 2.10-2.06 (m, 2H, H-6), 1.43-1.28 (m, 20H, methylene chain), 0.91-0.88 (t, 3H, H-18)	[3]
¹³ C NMR (CD₃OD)	δ 135.12 (C-5), 130.80 (C-4), 75.04 (C-3), 64.41 (C-1), 57.94 (C-2), 33.37 (C-6), 32.87, 30.71, 30.34, 30.24, 23.57 (methylene chain), 14.28 (C-18)	[3][7]
Infrared (IR)	Characteristic absorptions around 1670 cm ⁻¹ (C=C stretch)	[8]
Vibrational Circular Dichroism (VCD)	Distinctive VCD patterns for each stereoisomer, allowing for their discrimination.	[1][8]

Experimental Protocols Synthesis of D-erythro-Sphingosine from L-Serine

A common and stereospecific method for the synthesis of D-erythro-sphingosine starts from the readily available chiral precursor, L-serine. While numerous variations exist, a general synthetic strategy is outlined below.

Principle: The synthesis leverages the inherent chirality of L-serine to establish the correct stereochemistry at the C2 and C3 positions of the sphingosine backbone.

General Procedure:



- Protection of L-Serine: The amino and carboxyl groups of L-serine are protected to prevent unwanted side reactions. A common protection scheme involves the formation of N-Boc-Lserine methyl ester.
- Formation of an Aldehyde: The protected serine derivative is converted to the corresponding aldehyde (a protected L-serinal derivative).
- Chain Elongation and Stereocontrol: The aldehyde undergoes a reaction with a suitable
 organometallic reagent containing the long alkyl chain of sphingosine. This step is crucial for
 establishing the correct stereochemistry at C3. A variety of methods, including the use of
 Grignard reagents or Horner-Wadsworth-Emmons reactions, can be employed.[9]
- Reduction and Deprotection: Subsequent reduction of a ketone intermediate and removal of the protecting groups yield D-erythro-sphingosine.[9]

A concise synthesis has been reported achieving a 71% overall yield over 6 steps from N-Boc-L-serine.[9]

Stereochemical Analysis by Vibrational Circular Dichroism (VCD)

VCD is a powerful technique for the stereochemical analysis of chiral molecules in solution.[10] [11] It measures the differential absorption of left and right circularly polarized infrared light. Each stereoisomer of sphingosine exhibits a unique VCD spectrum, which can be used for its unambiguous identification and differentiation.[1][8]

Experimental Workflow for VCD Analysis:

- Sample Preparation: The sphingosine isomer is dissolved in a suitable solvent, often a
 deuterated one like CD₃OD, to minimize solvent interference in the IR region of interest.[8]
- Derivatization (Optional): To enhance solubility in VCD-friendly nonpolar solvents and to rigidify the structure for more intense VCD signals, sphingosine can be derivatized.[1][8]
- VCD Measurement: The VCD and IR spectra of the sample are recorded using a VCD spectrometer.



• Spectral Analysis: The obtained VCD spectrum is compared with the spectra of known sphingosine standards or with theoretically calculated spectra to determine the absolute configuration of the analyte. The C=C stretch region around 1670 cm⁻¹ is a particularly useful marker for discriminating between stereoisomers.[8]

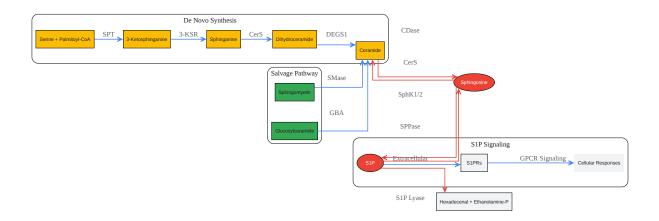
Signaling Pathways and Logical Relationships

D-erythro-sphingosine is a central hub in sphingolipid metabolism. It can be converted to other bioactive sphingolipids, most notably sphingosine-1-phosphate (S1P), through the action of sphingosine kinases. S1P is a potent signaling molecule that acts both intracellularly and extracellularly through a family of G protein-coupled receptors (S1PRs), influencing a wide range of cellular responses.

Sphingolipid Metabolism Pathway

The following diagram illustrates the central role of D-erythro-sphingosine in the sphingolipid metabolic pathway.





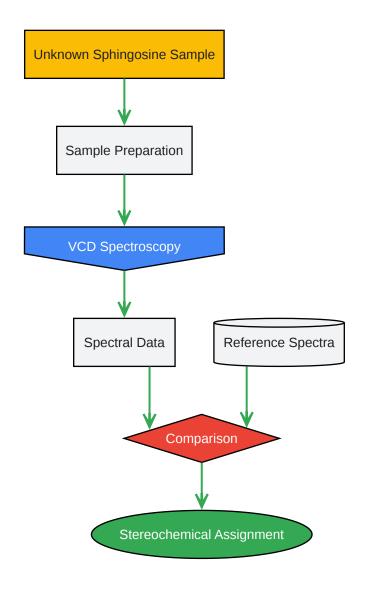
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Caption: Central role of D-erythro-sphingosine in sphingolipid metabolism.

Experimental Workflow: Stereochemical Analysis

The logical flow for determining the stereochemistry of a sphingosine sample is depicted below.





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Caption: Workflow for stereochemical analysis of sphingosine using VCD.

Conclusion

A thorough understanding of the stereochemistry of D-erythro-sphingosine is fundamental for researchers and professionals working in the field of sphingolipid biology and drug development. The precise spatial arrangement of its functional groups dictates its biological activity and its role in complex signaling networks. This guide has provided a comprehensive overview of the key stereochemical aspects, physicochemical properties, and analytical methodologies related to D-erythro-sphingosine. The provided diagrams of the sphingolipid metabolism pathway and a typical experimental workflow for stereochemical analysis serve as valuable tools for visualizing these complex relationships. As our understanding of the nuanced



roles of different sphingolipid stereoisomers continues to grow, this foundational knowledge will be crucial for the development of novel therapeutic strategies targeting sphingolipid-mediated pathways.

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